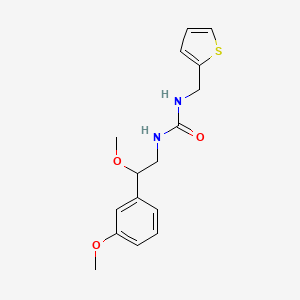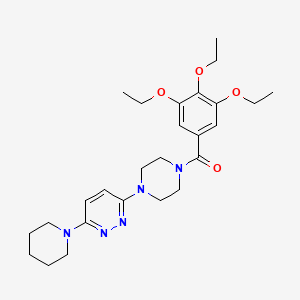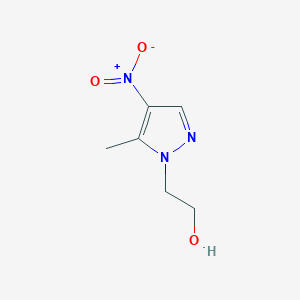
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been found to have potential applications in scientific research. This compound is a urea derivative and is also known as MTU-20. The synthesis of MTU-20 is a complex process that involves several steps.
科学的研究の応用
Synthesis and Chemical Properties
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that could potentially be involved in various chemical synthesis processes due to its structural components. Similar compounds have been synthesized and studied for their chemical properties and reactivity. For instance, compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have been doubly lithiated, showing specific reactivity that could be leveraged in further synthetic applications (Smith, El‐Hiti, & Alshammari, 2013). Such processes highlight the potential utility of similar urea derivatives in the synthesis of complex organic molecules.
Biological Activity and Drug Design
Urea derivatives, including those structurally related to 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, have been explored for their biological activities. A series of urea and thiourea derivatives, for example, were designed and synthesized to study their antagonistic effects on certain biological targets, potentially offering insights into the development of new therapeutic agents (Azam, Alkskas, & Ahmed, 2009). Such studies are crucial for understanding the pharmacological potential of urea derivatives in drug design.
Material Science and Catalysis
In material science, urea derivatives are employed in various applications, including the development of coatings and polymers. For instance, the synthesis of non-isocyanate urethane dimethacrylate reactive diluents for UV-curable polyurethane coatings represents an innovative approach to safer and more environmentally friendly materials (Wang & Soucek, 2013). This highlights the versatility of urea derivatives in contributing to advancements in material science.
Environmental and Analytical Chemistry
Urea derivatives also find applications in environmental and analytical chemistry. For example, the catalytic synthesis of certain urea derivatives by strong acidic ion-exchange membrane showcases the potential of these compounds in facilitating efficient and environmentally friendly chemical reactions (Shi Ting-ting, 2004). Such methodologies can contribute to the development of green chemistry practices.
特性
IUPAC Name |
1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-20-13-6-3-5-12(9-13)15(21-2)11-18-16(19)17-10-14-7-4-8-22-14/h3-9,15H,10-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKUDXAKQJPHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NCC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)
![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)
![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)
![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)
![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)
